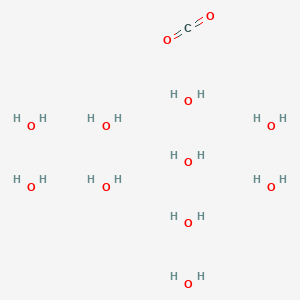

Methanedione--water (1/10)

Description

Methanedione, systematically named carbon dioxide (CO₂), is a linear molecule with a carbon atom double-bonded to two oxygen atoms. The compound "Methanedione–water (1/10)" refers to a mixture where CO₂ is dissolved in water at a molar ratio of 1:10. This formulation is significant in industrial and environmental applications due to CO₂’s solubility in water, forming carbonic acid (H₂CO₃), which participates in acid-base equilibria and influences pH-dependent processes .

In enhanced oil recovery (EOR), CO₂–water mixtures are employed for their ability to reduce oil viscosity, improve reservoir permeability, and displace hydrocarbons via miscible or immiscible flooding . The 1:10 ratio balances CO₂’s solvation capacity with water’s role as a carrier fluid, optimizing injection efficiency and minimizing phase separation in subsurface environments.

Properties

CAS No. |

869192-57-4 |

|---|---|

Molecular Formula |

CH20O12 |

Molecular Weight |

224.16 g/mol |

InChI |

InChI=1S/CO2.10H2O/c2-1-3;;;;;;;;;;/h;10*1H2 |

InChI Key |

NLLMVZVQZQMLIM-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)=O.O.O.O.O.O.O.O.O.O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanedione–water (1/10) can be prepared by dissolving methanedione in water. The reaction is straightforward and involves mixing methanedione with water in the desired ratio. The reaction conditions are typically ambient temperature and pressure, making the preparation process simple and efficient.

Industrial Production Methods

In industrial settings, methanedione is produced through the oxidation of methanol. This process involves the use of a silver catalyst at high temperatures. Once methanedione is produced, it can be dissolved in water to form methanedione–water (1/10). The industrial production of methanedione–water (1/10) follows strict safety and quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanedione–water (1/10) undergoes various chemical reactions, including:

Oxidation: Methanedione can be oxidized to formic acid.

Reduction: Methanedione can be reduced to methanol.

Addition: Methanedione can undergo addition reactions with nucleophiles such as ammonia and hydrogen cyanide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Addition: Reactions typically occur under mild conditions with the presence of a catalyst.

Major Products

Oxidation: Formic acid.

Reduction: Methanol.

Addition: Various addition products depending on the nucleophile used.

Scientific Research Applications

Methanedione–water (1/10) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a preservative in laboratory settings.

Biology: Used in the fixation of biological tissues for microscopy.

Medicine: Used in the production of vaccines and as a disinfectant.

Industry: Used in the production of resins, plastics, and textiles.

Mechanism of Action

The mechanism of action of methanedione–water (1/10) involves the interaction of methanedione with various molecular targets. Methanedione can form cross-links with proteins and nucleic acids, leading to the stabilization of biological tissues. In industrial applications, methanedione acts as a precursor for the synthesis of various chemical products.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Field Trials : Pilot studies in Permian Basin (USA) demonstrated 15% increased recovery using CO₂–water compared to conventional waterflooding .

- Carbon Sequestration : CO₂–water systems dual-function as EOR agents and carbon storage mediums, aligning with net-zero emission goals .

- Challenges : Corrosion of pipelines by carbonic acid necessitates corrosion-resistant materials, raising operational costs .

Critical Analysis of Competing Methods

- Steam Injection : Superior for heavy oils but environmentally taxing due to high water and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.